molecular formula C12H15NO3S B8244000 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B8244000
M. Wt: 253.32 g/mol
InChI Key: FTEUIDSOKJFKGE-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a sulfonate group which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate typically involves the alkylation of indole derivatives. One common method includes the reaction of 1,2,3,3-Tetramethylindole with a sulfonating agent such as chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding indoline derivative.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and allows it to interact with polar environments, while the indole core can engage in π-π interactions with aromatic residues in proteins or other biomolecules. This dual functionality makes it a versatile compound in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,2,3,3-Tetramethyl-3H-indolium chloride
  • 1,2,3,3-Tetramethyl-3H-indolium bromide

Uniqueness

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate stands out due to its sulfonate group, which significantly enhances its solubility in water compared to its halide counterparts. This property makes it particularly useful in aqueous environments and biological applications where solubility is crucial.

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUIDSOKJFKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

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